
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate is a complex organic compound. It is composed of multiple functional groups including an amide, thiadiazole, thioether, and pyranone, combined with a benzoate ester. This compound’s intricate structure suggests its potential for diverse chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of individual components like 2-ethylbutanamide and 1,3,4-thiadiazole derivatives. These components are then subjected to condensation reactions to form the core structure. Specific conditions such as temperature, pH, and catalysts like pyridine or DCC (Dicyclohexylcarbodiimide) can be utilized to drive these reactions.
Industrial Production Methods: On an industrial scale, production often requires optimization of reaction conditions to maximize yield and purity. This can involve high-throughput synthesis techniques, automated reaction systems, and meticulous purification steps using methods like column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions including:
Oxidation: It can react with oxidizing agents to modify the thiadiazole or benzoate moiety.
Reduction: The carbonyl groups present in the compound can be targeted by reducing agents.
Substitution: The amide and thioether groups allow for nucleophilic substitutions.
Common Reagents and Conditions: Reactions might involve reagents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical conditions include solvents such as dichloromethane or ethanol and reaction temperatures ranging from 0°C to 100°C.
Major Products Formed: Depending on the reaction type, major products can include oxidized thiadiazole derivatives, reduced pyranone structures, and substituted amide or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in the synthesis of more complex molecules, serving as an intermediate in multi-step organic syntheses. Biology: It can act as a probe in biochemical assays, helping to study enzyme functions or binding interactions. Medicine: Potentially serves as a lead compound in drug discovery, targeting diseases linked to its molecular targets. Industry: Utilized in material science for creating polymers or as a component in certain coatings and adhesives.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, potentially inhibiting or activating certain pathways. For example, the thiadiazole moiety may interact with enzymes involved in metabolic processes, altering their activity. The exact mechanism can depend heavily on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds like 6-(((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate, this compound stands out due to the ethyl substitution on the butanamide group, which can impact its reactivity and interaction with biological targets. Similar compounds include derivatives of pyranone with varying amide or thiadiazole groups, each exhibiting unique properties and applications.
Does this hit the mark for you?
Eigenschaften
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-4-14(5-2)19(27)23-21-24-25-22(32-21)31-12-15-10-17(26)18(11-29-15)30-20(28)16-9-7-6-8-13(16)3/h6-11,14H,4-5,12H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBWBNCDEQOEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2785372.png)


![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2785377.png)

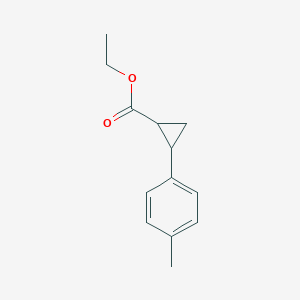
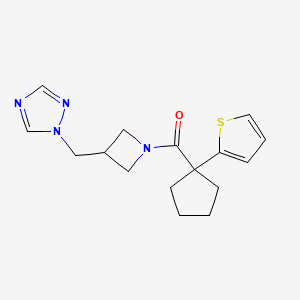
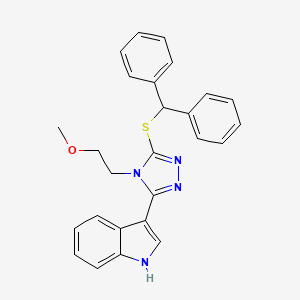
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2785382.png)
![methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methoxy)thiophene-2-carboxylate](/img/structure/B2785383.png)
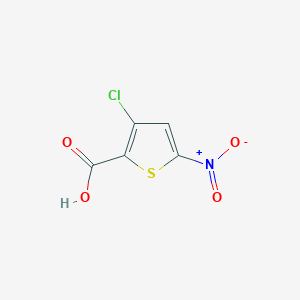
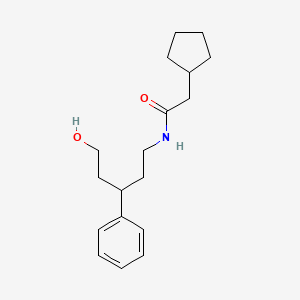
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2785386.png)

